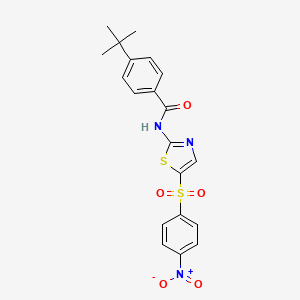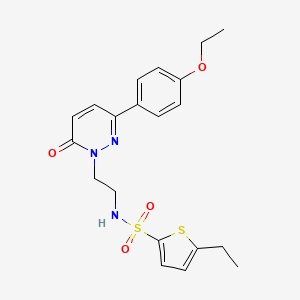![molecular formula C26H19F3N2O4 B2509150 3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-87-5](/img/new.no-structure.jpg)
3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N2O4 and its molecular weight is 480.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated novel methodologies for the synthesis of benzofuro[3,2-d]pyrimidine derivatives, showcasing their versatility in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which share a structural similarity to the compound of interest, has been developed, highlighting the importance of these heterocycles in pharmaceutical chemistry (Osyanin et al., 2014).
Pharmacological Applications
Studies on the pharmacological applications of related compounds have revealed their potential as anti-inflammatory and analgesic agents, COX-1/COX-2 inhibitors, and as compounds with significant activity against sex-hormone-dependent diseases. For instance, novel benzodifuranyl derivatives have shown high COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Material Science Applications
In the realm of materials science, the nonlinear optical properties of novel styryl dyes related to the compound have been studied, revealing their potential for device applications due to significant optical power limiting behavior and effective two-photon absorption cross-sections. This suggests a promising future for these compounds in developing nonlinear optical materials (Shettigar et al., 2009).
Agricultural Chemistry Applications
Furthermore, derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione have been synthesized and tested for their herbicidal activities, with some compounds showing promising results against Brassica napus, indicating potential applications in agricultural chemistry (Huazheng, 2013).
Propiedades
Número CAS |
892437-87-5 |
|---|---|
Fórmula molecular |
C26H19F3N2O4 |
Peso molecular |
480.443 |
Nombre IUPAC |
3-[(4-methoxyphenyl)methyl]-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19F3N2O4/c1-34-19-11-9-16(10-12-19)14-31-24(32)23-22(20-7-2-3-8-21(20)35-23)30(25(31)33)15-17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Clave InChI |
FQANJCALJOIYMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
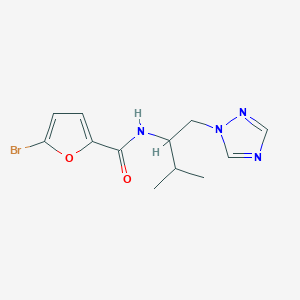
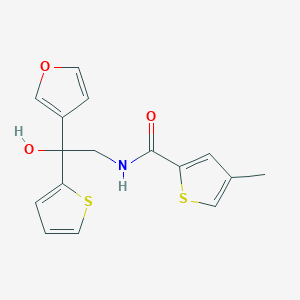
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)
![1,3-dimethyl-5-(methylsulfanyl)-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)
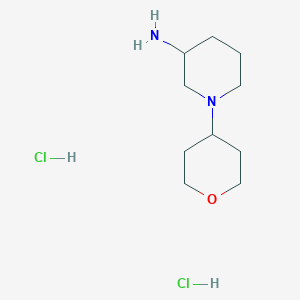
![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)
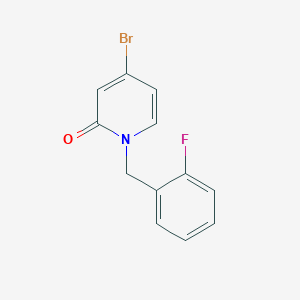
![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)
![N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B2509084.png)
![3,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,4,6,8-tetraene-11,13-dione](/img/structure/B2509085.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)
